{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
1-[1-(3-bromophenyl)triazol-4-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4.ClH/c1-12-6-9-7-15(14-13-9)10-4-2-3-8(11)5-10;/h2-5,7,12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUIINBCWICOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=N1)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-96-6 | |
| Record name | 1H-1,2,3-Triazole-4-methanamine, 1-(3-bromophenyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule notable for its unique structural features, including a triazole ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Chemical Formula : C10H11BrN4·HCl
- Molecular Weight : 303.58 g/mol
- IUPAC Name : this compound
- CAS Number : 1157061-37-4
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- The triazole ring is known for its ability to bind to enzymes and receptors, influencing several biochemical pathways.
- The bromophenyl group enhances lipophilicity and binding affinity, potentially increasing the compound's efficacy against specific biological targets.
- The presence of the methylamine group allows for hydrogen bonding interactions, further stabilizing the compound's interactions with target molecules.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that triazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL .
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties:
- Compounds with similar triazole structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. Specific derivatives have shown IC50 values in the low micromolar range against various cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are being investigated:
- Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Bromophenyl Substituent : Enhances lipophilicity and may influence pharmacokinetics.
- Triazole Ring : Serves as a versatile scaffold for further modifications to optimize biological activity.
Research Findings and Case Studies
A variety of studies have explored the biological activity of triazole derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride has shown promising activity against various pathogens. A study indicated that related compounds exhibited significant antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 125 μg/mL against Mycobacterium tuberculosis and other bacterial strains .
Anticancer Properties
Research has highlighted the potential of triazole derivatives in cancer therapy. For instance, triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression. Compounds similar to this compound have been explored for their ability to target specific cancer pathways .
Agricultural Applications
Pesticidal Activity
Triazole compounds are utilized in agrochemicals for their fungicidal properties. The incorporation of triazole moieties into pesticides enhances their efficacy against fungal pathogens affecting crops. Studies have demonstrated that triazole-based fungicides can effectively manage diseases in crops such as wheat and barley .
Plant Growth Regulation
Some triazole derivatives have been identified as plant growth regulators. They can modulate plant growth by influencing hormone levels or altering metabolic pathways. Research indicates that these compounds can promote root development and enhance stress tolerance in plants .
Material Science Applications
Polymer Chemistry
Triazoles are increasingly being used in the synthesis of advanced materials due to their unique chemical properties. The compound this compound can serve as a building block in polymer synthesis, contributing to the development of novel materials with desirable mechanical and thermal properties .
Nanotechnology
In nanotechnology, triazole derivatives are being explored for their potential in drug delivery systems and as components in nanocomposites. Their ability to form stable complexes with metals makes them suitable candidates for enhancing the performance of nanomaterials used in various applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with a bromophenyl group exhibited enhanced antimicrobial activity compared to non-brominated analogs. The study concluded that structural modifications significantly affect biological activity and that further optimization could lead to more potent antimicrobial agents.
Case Study 2: Agricultural Application
In agricultural trials, a triazole-based fungicide containing a similar structure was tested on wheat crops affected by Fusarium graminearum. The results showed a significant reduction in disease incidence and an increase in yield compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Their Features
The compound’s closest analogues differ in halogen substitution, triazole substituents, or amine functionalization. Key examples include:
Research Findings and Implications
- Enzyme Inhibition : Triazole-methylamine scaffolds are potent acetylcholinesterase (AChE) inhibitors, with halogenated variants showing enhanced selectivity .
- Anticancer Potential: Benzoxazole-oxadiazole hybrids (e.g., ) demonstrate cytotoxic activity against cancer cell lines, suggesting the target compound could be repurposed with structural modifications.
- Toxicity : Brominated aryl compounds may exhibit higher hepatotoxicity than chlorinated or fluorinated analogues, necessitating rigorous safety profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
